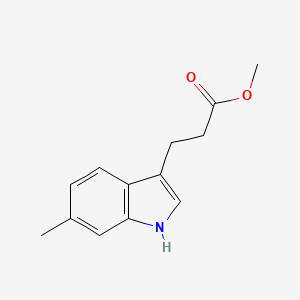
Methyl 3-(6-Methyl-3-indolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD31977914” is a chemical entity with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD31977914” typically involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:
Initial Reactant Preparation: Starting with basic organic or inorganic compounds.
Reaction Conditions: Utilizing specific catalysts, solvents, and temperature conditions to facilitate the desired chemical transformations.
Purification: Employing techniques like crystallization, distillation, or chromatography to isolate and purify the final product.
Industrial Production Methods: In an industrial setting, the production of “MFCD31977914” is scaled up using large reactors and continuous processing methods. This ensures a consistent and high-yield production of the compound, adhering to stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: “MFCD31977914” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Involvement in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of halides or other reactive intermediates.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while reduction can produce different reduced derivatives.
Scientific Research Applications
“MFCD31977914” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which “MFCD31977914” exerts its effects involves specific molecular interactions and pathways. It targets particular enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways can vary depending on the context of its use.
Comparison with Similar Compounds
“MFCD31977914” can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
Compound A: Known for its similar molecular framework but differing in functional groups.
Compound B: Shares a similar reactivity profile but has distinct applications.
Compound C: Exhibits comparable chemical behavior but is used in different industrial processes.
The uniqueness of “MFCD31977914” lies in its specific combination of properties, making it suitable for particular applications where other compounds may not be as effective.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 3-(6-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H15NO2/c1-9-3-5-11-10(4-6-13(15)16-2)8-14-12(11)7-9/h3,5,7-8,14H,4,6H2,1-2H3 |
InChI Key |
USZHLCSCRLJAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















